3-(2,4-Dimethylphenoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

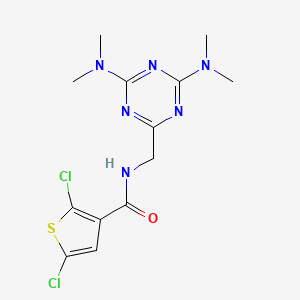

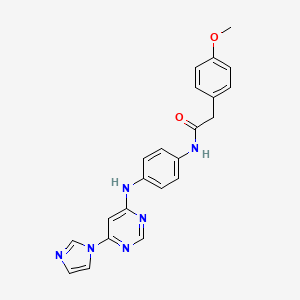

“3-(2,4-Dimethylphenoxy)propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . The molecular formula of this compound is C11H14O3 .

Molecular Structure Analysis

The molecular weight of “this compound” is 194.23 . The InChI code for this compound is1S/C11H14O3/c1-8-4-3-5-10(9(8)2)14-7-6-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) . It has a molecular weight of 210.23 g/mol and a computed XLogP3 value of 1.8 . It has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Applications De Recherche Scientifique

Applications in Polymer and Resin Synthesis

3-(2,4-Dimethylphenoxy)propanoic acid and its derivatives are explored for their potential in synthesizing polymers and resins. For instance, the synthesis and properties of water-soluble thermo-sensitive resins with tertiary amine oxide substituents in the side chain were investigated. These resins exhibited unique thermal behaviors and thermo-induced solubility changes, potentially useful in chemical-free thermal laser imaging applications (An et al., 2015).

Role in Chiral Separation and Enantioseparation

Compounds derived from this compound have been used as selectors for chiral stationary phases (CSPs). Mixed selector CSPs, composed of these compounds, showed enhanced enantioseparation ability, indicating the effectiveness of these compounds in chiral recognition and separation in various mobile phase conditions (Chen et al., 2011).

Antioxidant Properties

Research has been conducted to develop methods for synthesizing compounds related to this compound and studying their antioxidant properties. The synthesized compounds, after certain reactions, resulted in carboxylic acids whose antioxidant activities were evaluated, showing potential therapeutic applications (Dovbnya et al., 2022).

Functionalization and Organic Synthesis

Studies have investigated the functionalization of compounds similar to this compound. For instance, the ortho-functionalized N,N-dimethylbenzylamines, derived from these compounds, were transformed into their propanoic acid derivatives under mild conditions. This transformation is indicative of the compound's versatility in organic synthesis (Cai et al., 2007).

Mécanisme D'action

Target of Action

It’s structurally similar to propanoic acid, which is known to have antimicrobial properties .

Mode of Action

Propanoic acid, a structurally similar compound, is known to act as an antimicrobial agent

Biochemical Pathways

Carboxylic acids like propanoic acid typically undergo metabolism via conversion to their coenzyme a (coa) derivatives, which participate in various metabolic pathways .

Propriétés

IUPAC Name |

3-(2,4-dimethylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-3-4-10(9(2)7-8)14-6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIVIMILEOKLCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)

![[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]amino 4-methoxybenzene-1-sulfonate](/img/structure/B2366813.png)

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)

![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2366821.png)

![2-Methyl-4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2366822.png)

![4-Methyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}pentanoic acid](/img/structure/B2366828.png)